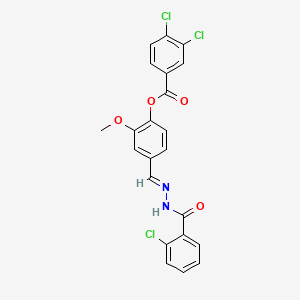
N'-((2-((4-Fluorobenzyl)oxy)-1-naphthyl)methylene)benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-((2-((4-Fluorobenzyl)oxy)-1-naphthyl)methylene)benzenesulfonohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthyl group, a fluorobenzyl group, and a benzenesulfonohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of N’-((2-((4-Fluorobenzyl)oxy)-1-naphthyl)methylene)benzenesulfonohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Fluorobenzyl Intermediate: The reaction begins with the preparation of the 4-fluorobenzyl intermediate through the reaction of 4-fluorobenzyl chloride with a suitable nucleophile.
Coupling with Naphthyl Derivative: The fluorobenzyl intermediate is then coupled with a naphthyl derivative under specific reaction conditions to form the desired naphthyl-fluorobenzyl compound.
Introduction of the Benzenesulfonohydrazide Moiety: Finally, the naphthyl-fluorobenzyl compound is reacted with benzenesulfonohydrazide to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
N’-((2-((4-Fluorobenzyl)oxy)-1-naphthyl)methylene)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N’-((2-((4-Fluorobenzyl)oxy)-1-naphthyl)methylene)benzenesulfonohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Researchers investigate its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mécanisme D'action
The mechanism of action of N’-((2-((4-Fluorobenzyl)oxy)-1-naphthyl)methylene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N’-((2-((4-Fluorobenzyl)oxy)-1-naphthyl)methylene)benzenesulfonohydrazide can be compared with similar compounds such as:
N-{4-[(4-Fluorobenzyl)oxy]benzyl}aniline: This compound shares the fluorobenzyl group but differs in the rest of its structure.
2,4-Dichloro-N’-[(Z)-{4-fluoro-2-[(4-fluorobenzyl)oxy]phenyl}methylene]benzohydrazide: This compound has a similar benzenesulfonohydrazide moiety but includes additional chlorine atoms.
The uniqueness of N’-((2-((4-Fluorobenzyl)oxy)-1-naphthyl)methylene)benzenesulfonohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
765909-59-9 |
|---|---|
Formule moléculaire |
C24H19FN2O3S |
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
N-[(E)-[2-[(4-fluorophenyl)methoxy]naphthalen-1-yl]methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C24H19FN2O3S/c25-20-13-10-18(11-14-20)17-30-24-15-12-19-6-4-5-9-22(19)23(24)16-26-27-31(28,29)21-7-2-1-3-8-21/h1-16,27H,17H2/b26-16+ |
Clé InChI |
GFITXLBCILVZNU-WGOQTCKBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OCC4=CC=C(C=C4)F |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC3=CC=CC=C32)OCC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-3-(2-ethylhexyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015547.png)
![N-(2-ethyl-6-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015551.png)



![4-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12015569.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12015577.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015582.png)



![3-({6-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}amino)benzoic acid](/img/structure/B12015623.png)
![1-[2-(Diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015640.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12015643.png)
